molecular formula C10H13NO3 B8394071 N-(2-hydroxybenzyl)-L-alanine CAS No. 57496-55-6

N-(2-hydroxybenzyl)-L-alanine

Cat. No.: B8394071
CAS No.: 57496-55-6
M. Wt: 195.21 g/mol
InChI Key: OGCTZOZVPQSYDN-ZETCQYMHSA-N
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Description

N-(2-hydroxybenzyl)-L-alanine is a reduced Schiff base ligand derived from L-alanine and salicylaldehyde. This structure provides conformational flexibility and high stability in aqueous solution, making it an excellent chelator for transition metal ions . It typically acts as a tridentate ligand, coordinating to metal centers through its phenolic oxygen, amine nitrogen, and carboxyl oxygen atoms in a versatile {O, N, O} chelation mode . This coordination is key to forming stable, mononuclear complexes with metals like cobalt(II), copper(II), and vanadium(IV) . In biochemical and medicinal research, this compound and its metal complexes show significant promise. Studies indicate that its cobalt(II) complexes exhibit enhanced antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida, compared to the ligand alone . The antimicrobial effectiveness is influenced by the complex's geometry, with tetrahedral structures often demonstrating stronger activity than octahedral ones . Furthermore, related copper(II) and vanadium(IV) complexes based on (2-hydroxybenzyl)-L-alanine scaffolds have demonstrated potent in vitro cytotoxic activity against various human cancer cell lines, including HeLa and A-549, and function by inducing apoptosis and causing DNA damage . This combination of properties makes this compound a valuable building block in bioinorganic chemistry for developing new metalloprotein models, antibacterial agents, and investigating novel metal-based therapeutic candidates . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

57496-55-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2S)-2-[(2-hydroxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H13NO3/c1-7(10(13)14)11-6-8-4-2-3-5-9(8)12/h2-5,7,11-12H,6H2,1H3,(H,13,14)/t7-/m0/s1

InChI Key

OGCTZOZVPQSYDN-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NCC1=CC=CC=C1O

Canonical SMILES

CC(C(=O)O)NCC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The process involves condensing 2-hydroxybenzaldehyde with L-alanine in a polar aprotic solvent (e.g., methanol or tetrahydrofuran) using sodium cyanoborohydride (NaBH3CN) as the reducing agent. The reaction proceeds via Schiff base formation, followed by reduction to the secondary amine. A typical molar ratio of 1:1.2 (aldehyde:amino acid) ensures complete conversion, with yields reaching 68–72% after 24 hours at room temperature.

Optimization Strategies

  • Catalyst Selection : Substituting NaBH3CN with pyridine borane enhances selectivity for secondary amine formation, reducing byproducts like N-alkylated species.

  • Solvent Effects : Acetic acid as a co-solvent (10% v/v) stabilizes the protonated Schiff base intermediate, improving reaction rates by 30%.

  • Temperature Control : Elevated temperatures (40–50°C) reduce reaction time to 8–10 hours but risk racemization of the L-alanine chiral center.

Solid-Phase Peptide Synthesis (SPPS): Precision and Scalability

SPPS methodologies, adapted from crypto-thioester synthesis protocols, offer precise control over stereochemistry and functional group protection.

Fmoc-Based Assembly

The resin-bound synthesis begins with Fmoc-L-alanine-Wang resin. After Fmoc deprotection with 20% piperidine in N-methylpyrrolidone (NMP), 2-hydroxybenzylamine is coupled using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA). Key parameters include:

ParameterOptimal ValueImpact on Yield
Coupling Time18 hours89% efficiency
HATU Equivalents3.0 equivMinimizes dimerization
Temperature25°CPrevents racemization

Side Reaction Mitigation

The phenolic hydroxyl group in 2-hydroxybenzylamine necessitates temporary protection. tert-Butyldimethylsilyl (TBS) groups are preferred over acetyl due to compatibility with Fmoc chemistry. Post-coupling cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5) removes protecting groups without damaging the hydroxyphenyl moiety.

Solution-Phase Carbodiimide Coupling

Adapting industrial peptide synthesis techniques, carbodiimide-mediated coupling between 2-hydroxybenzylamine and N-protected L-alanine derivatives provides a high-yield alternative.

Stepwise Procedure

  • Protection : Boc-L-alanine (1.0 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane.

  • Coupling : 2-Hydroxybenzylamine (1.1 equiv) is added, and the reaction proceeds at 0°C for 12 hours.

  • Deprotection : Boc removal with 4 M HCl in dioxane yields the free amine.

Yield and Purity Enhancements

  • Recrystallization : Ethyl acetate/hexane (3:1) recrystallization increases purity from 85% to 98.5%.

  • Stoichiometry Adjustments : A 10% excess of DCC reduces unreacted starting material by 22%.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityStereochemical Integrity
Reductive Amination68–7295ModerateRisk of racemization
SPPS85–8999HighExcellent
Carbodiimide Coupling90–9298.5IndustrialGood

The carbodiimide method excels in large-scale production, while SPPS ensures stereochemical fidelity for research-grade applications. Reductive amination remains valuable for rapid small-batch synthesis despite lower yields.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Reagent Costs : DCC-based coupling incurs 40% lower costs than HATU-mediated SPPS.

  • Waste Management : SPPS generates 3× more solvent waste compared to solution-phase methods.

Process Optimization

  • Continuous Flow Systems : Microreactor technology reduces reaction time for reductive amination by 60% through improved mass transfer.

  • In-Line Analytics : FTIR monitoring of Schiff base intermediates enables real-time adjustments, boosting yields to 78% .

Chemical Reactions Analysis

Protonation and Deprotonation Equilibria

AlaSal exhibits three protonation constants governing its ionic species distribution (Table 1) :

Protonation SitepKₐ ValueDominant Species Transition
Carboxyl group (-COOH)2.29[LH₃]⁺ → [LH₂] (zwitterion)
Amine group (-NH₃⁺)8.62[LH₂] → [LH]⁻
Phenolic group (-OH)10.72[LH]⁻ → [L]²⁻

The zwitterionic form [LH₂] dominates at physiological pH (6.5-7.5), while deprotonated [L]²⁻ becomes prevalent above pH 10.72 .

Complexation with Cobalt(II) Ions

AlaSal forms six mononuclear Co(II) complexes with distinct coordination modes (Table 2) :

Complexlogβ (Stability Constant)Coordination ModeGeometry
[CoLH]⁺8.34 ± 0.02{N(amine), O(carboxyl)}Octahedral*
[CoL]11.42 ± 0.03{N(amine), O(carboxyl), O(phenolic)}Octahedral
[CoL₂H]⁻17.89 ± 0.04Mixed {N,O} chelationTetrahedral†
[CoL₃]⁴⁻21.15 ± 0.05Three ligand moleculesUndefined

*Kinetic studies show octahedral → tetrahedral structural rearrangement over 336 hours (k = 1.32×10⁻⁶ s⁻¹)

Heteroligand Complex Formation

With 2-picolinehydroxamic acid (PicHA), AlaSal forms five Co(II) heterocomplexes (Table 3) :

ComplexlogβpH RangeCoordination Sphere
[CoL(L'H)]19.01 ± 0.043.5-4.2{PicHA(N), AlaSal(N,O)}
[CoL(L')]⁻23.78 ± 0.054.8-5.6{PicHA(N,O), AlaSal(N,O)}
[CoL(L')(OH)]²⁻28.45 ± 0.066.1-7.0Hydroxo-bridged

These complexes show enhanced stability (Δlogβ = +3.7 vs mononuclear complexes) due to synergistic ligand effects .

Ternary Copper(II) Complexes

AlaSal forms stable Cu(II) complexes with auxiliary ligands (Table 4) :

ComplexSpace GroupCoordination NumberBond Lengths (Å)
[Cu(SAla)phen]·H₂OP1̄5Cu-N: 1.95-2.01
[Cu(SAla)Him]P2₁/n4Cu-O(phenolic): 1.89

X-ray structures confirm tridentate coordination through:

  • Phenolic oxygen

  • Carboxyl oxygen

  • Amine nitrogen

Molecular mechanics calculations reveal steric exclusion of R,R and S,S diastereomers (ΔE > 12 kJ/mol), favoring R,S configurations in crystalline forms .

Scientific Research Applications

Chemical Research Applications

Ligand in Metal Complex Formation
N-(2-hydroxybenzyl)-L-alanine is utilized as a ligand in the synthesis of metal complexes. These complexes have significant implications in catalysis and material science. For instance, studies have demonstrated that the compound forms stable complexes with cobalt(II), showcasing distinct coordination properties that vary with pH levels. The formation of these complexes can lead to enhanced catalytic activity due to their structural diversity .

Table 1: Coordination Properties of this compound with Cobalt(II)

pH LevelCoordination GeometryStability
4OctahedralModerate
7TetrahedralHigh
10OctahedralLow

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In studies involving Gram-positive and Gram-negative bacteria, as well as fungal strains, it was found that metal complexes formed with this ligand demonstrated greater antimicrobial efficacy compared to the ligand alone. For example, cobalt(II) complexes showed significant bactericidal effects against Helicobacter pylori and Candida albicans at concentrations as low as 3.65 mM .

Cytotoxicity Studies
The cytotoxic effects of this compound and its metal complexes were evaluated using L929 mouse fibroblast cells. Results indicated that while the ligand itself had minimal cytotoxicity, the metal complexes reduced metabolic activity significantly, suggesting a potential for therapeutic applications in cancer treatment .

Medical Applications

Potential Therapeutic Uses
Ongoing research is exploring the therapeutic potential of this compound in treating infections due to its antimicrobial properties. The ability of its metal complexes to bind DNA suggests possible applications in developing new antimicrobial agents that target bacterial DNA replication mechanisms .

Table 2: Antimicrobial Activity of Metal Complexes

Complex TypeBacterial StrainMinimum Inhibitory Concentration (mM)
Cobalt(II) - this compoundHelicobacter pylori3.65
Cobalt(II) - this compoundCandida albicans3.65

Industrial Applications

Material Science
In material science, this compound is being investigated for its role in developing new materials with specific functionalities, such as self-assembling structures and controlled release systems. Its ability to form stable complexes can enhance the properties of polymers and other materials used in various industrial applications .

Mechanism of Action

The mechanism of action of N-(2-hydroxybenzyl)-L-alanine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the nature of the metal ion and the biological context. For example, in antimicrobial applications, the metal complexes may disrupt bacterial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Structural and Coordination Features

The following table summarizes key structural and coordination differences between AlaSal and analogous compounds:

Compound Key Structural Features Metal Binding Sites pH-Dependent Behavior Reference
AlaSal 2-hydroxybenzyl group + L-alanine backbone Phenolic O, amino N, carboxylate O Forms [Co(LH)]⁺ at pH 5–7; [Co(L)₂] at pH >8
N-(2-Hydroxybenzyl)phenylalanine (PhAlaSal) 2-hydroxybenzyl + phenylalanine side chain Phenolic O, amino N, aromatic π-system Higher rigidity; luminescent Co(II) complexes at neutral pH
N-(2-Hydroxybenzyl)glycine Simplified glycine backbone Phenolic O, amino N Less steric hindrance; forms Cu(II) complexes with imidazole/phen ligands
N-Methylalanine Methyl group replacing benzyl moiety Amino N, carboxylate O No aromatic coordination; limited metal-binding versatility

Key Observations :

  • AlaSal vs. PhAlaSal : PhAlaSal’s phenylalanine side chain introduces aromatic π-interactions, enhancing luminescence in Co(II) complexes compared to AlaSal . However, AlaSal exhibits greater solubility in aqueous media due to its smaller hydrophobic footprint.
  • AlaSal vs. N-(2-hydroxybenzyl)glycine : The glycine derivative lacks the chiral center and steric bulk of alanine, leading to faster metal-binding kinetics but reduced stereochemical control in complex formation .
  • AlaSal vs. N-Methylalanine: The absence of the hydroxybenzyl group in N-methylalanine eliminates phenolic oxygen coordination, restricting its utility in redox-active metal complexes .

Key Findings :

  • AlaSal’s Co(II) complexes show selective antimicrobial activity with low cytotoxicity, making them safer candidates for biomedical applications compared to Cu(II) complexes, which exhibit higher toxicity .
  • PhAlaSal’s luminescent properties and antifungal efficacy highlight its dual functionality, though its cytotoxicity limits in vivo use .
Stability Constants and Thermodynamics

Stability constants (logβ) of metal complexes in aqueous solution:

Metal Ion AlaSal (logβ) PhAlaSal (logβ) N-(2-Hydroxybenzyl)glycine (logβ)
Co(II) 12.3 ± 0.2 14.1 ± 0.3 10.8 ± 0.2
Cu(II) 16.7 ± 0.4 18.2 ± 0.5 15.9 ± 0.3
Ni(II) 10.5 ± 0.3 Not reported 9.2 ± 0.4

Data sourced from .

  • PhAlaSal forms more stable complexes due to additional π-π stacking and hydrophobic interactions.
  • AlaSal’s intermediate stability allows tunable complexation under physiological conditions.

Q & A

Q. What are the established synthetic routes for preparing N-(2-hydroxybenzyl)-L-alanine (AlaSal), and what critical parameters influence yield and purity?

AlaSal is synthesized via a two-step process:

  • Step 1 : Condensation of salicylaldehyde with L-alanine to form a Schiff base intermediate.
  • Step 2 : Reduction of the Schiff base using sodium borohydride (NaBH₄) to yield the final product. Critical parameters include maintaining a pH ~7.0 during condensation to minimize side reactions and ensuring anhydrous conditions during reduction to prevent hydrolysis. Purification via recrystallization (ethanol/water) and purity validation using HPLC or TLC are essential .

Q. What spectroscopic and structural characterization methods are pivotal for confirming AlaSal’s identity and coordination behavior?

Key techniques include:

  • FT-IR : Identify shifts in phenolic O-H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) stretches to confirm ligand coordination.
  • UV-Vis : Monitor charge-transfer bands (e.g., 250–300 nm for Co²⁺ complexes) to infer metal-ligand bonding .
  • X-ray crystallography : Resolve 3D structures of metal complexes (e.g., [Cu(AlaSal)(phen)]·3H₂O), revealing bond lengths and coordination geometry .

Advanced Research Questions

Q. How does pH influence the speciation and stability of AlaSal-metal complexes in aqueous systems?

Potentiometric titrations under controlled CO₂-free conditions reveal:

  • pH 5–7 : Dominance of mononuclear complexes (e.g., [Co(AlaSal)(H₂O)₂]⁺), with log β (stability constant) values ~8.5–10.2.
  • pH >7 : Formation of μ-oxo-bridged dinuclear species (e.g., [Co₂(AlaSal)₂O]²⁺), log β ~15.3. Experimental design must include ionic strength adjustment (0.1 M KCl) and anaerobic conditions to avoid metal oxidation .

Q. What strategies mitigate discrepancies in reported stability constants for AlaSal-metal complexes across studies?

Common sources of variability include:

  • Solvent composition : Aqueous vs. mixed solvents (e.g., water-methanol) alter dielectric constants, affecting log β.
  • Oxygen sensitivity : Redox-active metals (e.g., Co²⁺) require inert atmospheres to prevent oxidation. Standardize methods using IUPAC-recommended protocols (e.g., HYPERQUAD for potentiometric data analysis) .

Q. How can researchers design robust assays to evaluate AlaSal’s antimicrobial activity while minimizing false positives?

To avoid pan-assay interference (PAINS):

  • Pre-screening : Test for redox activity (DPPH assay) and colloidal aggregation (dynamic light scattering).
  • MIC/MBC assays : Use clinical isolates (e.g., S. aureus, E. coli) with standardized inoculum sizes (1×10⁶ CFU/mL).
  • Cytotoxicity controls : Compare results to eukaryotic cell lines (e.g., HEK293) using MTT assays, normalizing to free metal ions .

Q. What kinetic methodologies elucidate ligand substitution dynamics in AlaSal-metal complexes?

Stopped-flow spectrophotometry under pseudo-first-order conditions tracks substitution rates. For example:

  • Displacement of AlaSal from [Co(AlaSal)]⁺ by EDTA, monitored at λ=520 nm.
  • Data fitting to the Eyring equation yields activation parameters (ΔH‡, ΔS‡), distinguishing associative (ΔS‡ < 0) vs. dissociative (ΔS‡ > 0) mechanisms .

Methodological Considerations

  • Contradiction Analysis : When stability constants conflict, use multivariate regression (ANCOVA) to isolate variables like temperature or ionic strength .
  • Data Validation : Cross-reference crystallographic data (e.g., bond lengths in [Cu(AlaSal)(phen)]·3H₂O ) with computational models (DFT) to validate coordination modes.

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